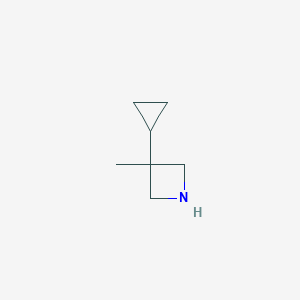
3-Cyclopropyl-3-methylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-methylazetidine is an organic compound that has garnered significant interest in various fields of research and industry. This compound is a cyclic amino acid derivative with a unique molecular structure and intriguing physical and chemical properties. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylazetidine can be achieved through various methods. One common approach involves the [2+2] cycloaddition reactions, which are efficient for constructing the azetidine ring . Another method includes the use of metalated azetidines and practical C(sp3)–H functionalization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid support and microwave irradiation has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropyl-3-methylazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethylsulfoxonium methylide, which is used in the synthesis of 1-arenesulfonylazetidines . Other reagents include metal catalysts and carbon nucleophiles for ring-opening reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with carbon nucleophiles can lead to the formation of various substituted azetidines .
Applications De Recherche Scientifique
3-Cyclopropyl-3-methylazetidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are known for their bioactive properties and are used in drug discovery and development . The compound is also used in the polymer industry for the synthesis of novel polymers with unique properties .
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-methylazetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions that can modulate biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Azetidine-2-carboxylic acid
- Azelnidipine
- Cobimetinib
- Ximelagatran
Comparison: 3-Cyclopropyl-3-methylazetidine is unique due to its specific molecular structure and the presence of a cyclopropyl group, which imparts distinct reactivity and properties compared to other azetidines . The ring strain and stability of the azetidine ring make it a valuable compound in various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3-cyclopropyl-3-methylazetidine |
InChI |
InChI=1S/C7H13N/c1-7(4-8-5-7)6-2-3-6/h6,8H,2-5H2,1H3 |
Clé InChI |
XGEJGJDCDADAQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)
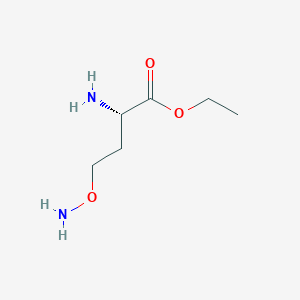
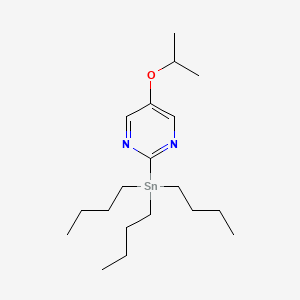
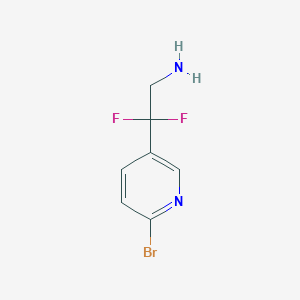
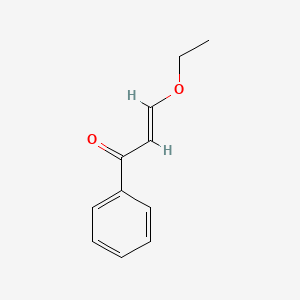
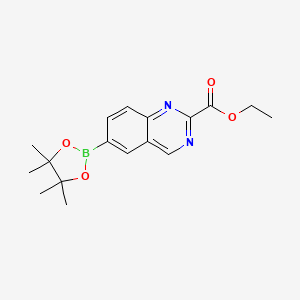
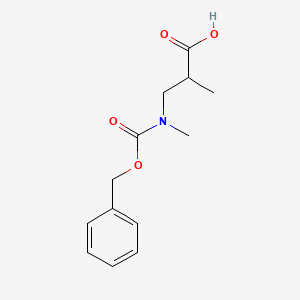
![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
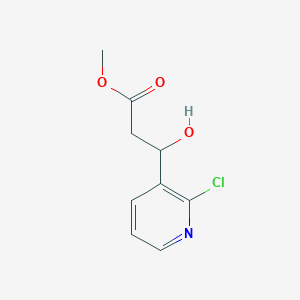

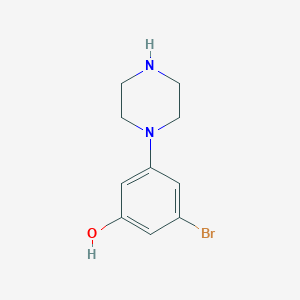
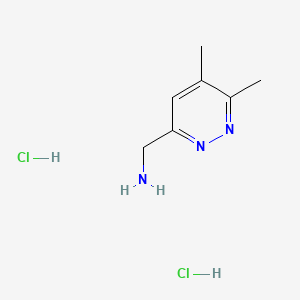
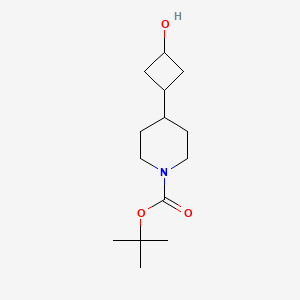
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
